Cas no 153969-11-0 (Fenamidone Metabolite)

Fenamidone Metabolite Chemical and Physical Properties
Names and Identifiers
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- 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)-
- 3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione
- FENAMIDONE METABOLITE, PESTANAL
- Fenamidone Metabolite; Fenamidone Metabolite RPA 405862; 5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione (ACI); 2,4-Imidazolidinedione, 5-methyl-5-phenyl-3-(phenylamino)- (9CI, ACI)
- 153969-11-0
- DTXSID30772607
- Q27268840
- 7TW477O0FH
- UNII-7TW477O0FH
- 5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione
- SCHEMBL20214572
- Fenamidone Metabolite
-
- Inchi: InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)
- InChI Key: KTUBSXMBPVHJQY-UHFFFAOYSA-N
- SMILES: CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 281.11655
- Monoisotopic Mass: 281.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4Ų
- XLogP3: 2.9
Experimental Properties
- PSA: 61.44
Fenamidone Metabolite Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F245403-100mg |
Fenamidone Metabolite |
153969-11-0 | 100mg |
$963.00 | 2023-05-18 | ||
TRC | F245403-50mg |
Fenamidone Metabolite |
153969-11-0 | 50mg |
$ 557.00 | 2023-09-07 | ||
TRC | F245403-10mg |
Fenamidone Metabolite |
153969-11-0 | 10mg |
$150.00 | 2023-05-18 | ||
TRC | F245403-25mg |
Fenamidone Metabolite |
153969-11-0 | 25mg |
$ 322.00 | 2023-09-07 | ||
TRC | F245403-5mg |
Fenamidone Metabolite |
153969-11-0 | 5mg |
$ 87.00 | 2023-09-07 |
Fenamidone Metabolite Related Literature
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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4. Book reviews
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on Fenamidone Metabolite
Introduction to Fenamidone Metabolite (CAS No. 153969-11-0) and Its Emerging Research Applications
The compound Fenamidone Metabolite (CAS No. 153969-11-0) represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. As a metabolite derivative, it has garnered attention for its potential pharmacological properties and structural insights into its parent compound, Fenamidone, a well-known herbicide with applications in agricultural science. The systematic study of such metabolites is crucial for understanding drug metabolism, bioavailability, and potential therapeutic benefits beyond the original compound's intended use.
Fenamidone Metabolite (CAS No. 153969-11-0) has been extensively studied in recent years due to its unique chemical structure and biological activity. Fenamidone, chemically known as N-(4-chlorophenyl)-N'-cyclohexylurea, is primarily used as a pre-emergence herbicide that inhibits acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The metabolites of Fenamidone, including the one designated by CAS No. 153969-11-0, are of particular interest because they may exhibit different pharmacokinetic profiles and biological effects compared to the parent compound.
In recent academic research, Fenamidone Metabolite (CAS No. 153969-11-0) has been investigated for its potential role in medicinal chemistry. Studies have shown that metabolites derived from Fenamidone can possess distinct biological activities, which may open new avenues for therapeutic applications. For instance, researchers have explored the possibility of using such metabolites as lead compounds for developing novel agrochemicals or even pharmaceuticals with enhanced specificity and reduced environmental impact.
The chemical structure of Fenamidone Metabolite (CAS No. 153969-11-0) typically involves modifications such as hydrolysis or oxidation of the parent molecule. These structural changes can significantly alter the compound's interactions with biological targets, including enzymes and receptors. Advanced spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been employed to elucidate the precise structure of this metabolite, providing valuable insights into its reactivity and potential uses.
One of the most compelling aspects of studying Fenamidone Metabolite (CAS No. 153969-11-0) is its potential in environmental toxicology and ecotoxicology. The metabolites of Fenamidone can persist in soil and water systems, posing risks to non-target organisms if not properly managed. By understanding the metabolic pathways and degradation products of Fenamidone, scientists can develop more sustainable agricultural practices that minimize ecological harm while maintaining efficacy.
Recent breakthroughs in computational chemistry have also contributed to the study of Fenamidone Metabolite (CAS No. 153969-11-0). Molecular modeling techniques allow researchers to predict the binding affinity and pharmacological activity of this metabolite without extensive experimental trials. This approach has accelerated the discovery process and enabled the design of analogs with improved properties.
The pharmacokinetic behavior of Fenamidone Metabolite (CAS No. 153969-11-0) is another critical area of investigation. Understanding how this metabolite is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its bioavailability and potential side effects. Preclinical studies using animal models have provided valuable data on these processes, helping to refine dosing regimens and improve therapeutic outcomes.
In conclusion, Fenamidone Metabolite (CAS No. 153969-11-0) represents a fascinating subject of research with implications across multiple scientific disciplines. Its study not only enhances our understanding of Fenamidone's metabolic pathways but also opens new possibilities for developing innovative agrochemicals and pharmaceuticals. As research continues to evolve, this metabolite is likely to play an increasingly important role in addressing global challenges related to agriculture, medicine, and environmental sustainability.
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